Thiomorpholine Scaffold: A Technical Guide to its Core Properties for Drug Discovery
Thiomorpholine Scaffold: A Technical Guide to its Core Properties for Drug Discovery
For Immediate Release
This document provides a detailed technical overview of the fundamental physicochemical and metabolic properties of the thiomorpholine scaffold, a crucial heterocyclic motif in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the scaffold's core characteristics, methods for their determination, and its role in modulating biological pathways.
Core Physicochemical Properties of Thiomorpholine
Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur atoms, is the thio-analog of morpholine.[1] Its unique atomic composition imparts distinct properties that are leveraged in drug design, often to modulate characteristics such as lipophilicity, metabolic stability, and receptor-binding interactions.[2] The scaffold primarily exists in a stable chair conformation.[2]
The fundamental physicochemical properties of the parent thiomorpholine scaffold are summarized below. These values serve as a baseline for understanding how substitutions on the ring will modulate the molecule's behavior.
| Property | Value | Data Type | Source |
| Molecular Formula | C₄H₉NS | --- | |
| Molecular Weight | 103.19 g/mol | --- | [3] |
| Appearance | Clear, colorless to pale yellow liquid | Qualitative | |
| Boiling Point | 169 °C | Experimental | |
| Density | 1.026 g/mL at 25 °C | Experimental | |
| pKa | 9.0 | Experimental | |
| logP (Octanol/Water) | 0.2 | Calculated | |
| Water Solubility | Miscible | Experimental | |
| Refractive Index | n20/D 1.538 | Experimental |
Synthesis and Key Reactions
The thiomorpholine ring is a versatile synthetic building block. While numerous methods exist for its synthesis, a common modern approach involves the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, followed by a base-mediated cyclization.
Once formed, the scaffold's reactivity is primarily centered on the nitrogen and sulfur atoms. The secondary amine is readily functionalized, and the sulfur atom is susceptible to oxidation, which is a key consideration for metabolic fate. These core reactions are fundamental to the development of thiomorpholine-based derivatives.
Role in Drug Discovery and Major Signaling Pathways
In medicinal chemistry, thiomorpholine is often used as a bioisostere of the morpholine ring to improve metabolic stability, potency, or to modulate pharmacokinetics. The sulfur atom, while increasing lipophilicity compared to morpholine's oxygen, also provides a "soft spot" for metabolism via oxidation, which can be a strategic element in prodrug design or in directing metabolic pathways.
Thiomorpholine-containing molecules have been developed as potent inhibitors of various enzymes, particularly protein kinases. A prominent target is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in human cancers and other diseases. Inhibitors targeting this pathway can block downstream signaling, thereby reducing cell proliferation and survival.
Experimental Protocols
Accurate determination of physicochemical and metabolic properties is critical for advancing drug candidates. Standardized protocols ensure data reproducibility and reliability.
Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant by measuring pH changes in a solution upon the addition of a titrant.
Methodology:
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Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Prepare a ~1 mM solution of the thiomorpholine compound in water. To ensure a constant ionic strength, add a background electrolyte like 0.15 M KCl.
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Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.
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Titration: Make the solution acidic (pH ~2) with 0.1 M HCl. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH).
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Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized. Perform at least three replicate titrations.
Determination of logP by Shake-Flask Method
This "gold standard" method measures a compound's lipophilicity by partitioning it between n-octanol and water.
Methodology:
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Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.
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Sample Preparation: Prepare a stock solution of the thiomorpholine compound (e.g., 10 mM in DMSO). Add a small volume of the stock to a mixture of the pre-saturated n-octanol and buffer (e.g., 500 µL of each). The final concentration should not oversaturate either phase.
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Equilibration: Vigorously shake or stir the biphasic mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Metabolic Stability via Microsomal Assay
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Methodology:
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Reagent Preparation:
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Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
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Prepare an NADPH-regenerating system solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
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Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.
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Incubation:
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In a 96-well plate, pre-warm the microsomal solution and test compound (e.g., at 1 µM final concentration) at 37 °C.
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Initiate the metabolic reaction by adding the NADPH-regenerating system.
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At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
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Sample Processing:
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Centrifuge the plate to precipitate proteins.
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Transfer the supernatant to a new plate for analysis.
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Analysis:
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Quantify the remaining parent compound in each sample using LC-MS/MS.
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Data Analysis:
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Plot the natural logarithm of the percentage of compound remaining versus time.
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Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.
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